3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA
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Overview
Description
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethoxybenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole core The final step involves the formation of the thiourea linkage by reacting the intermediate with ethoxybenzoyl isothiocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The thiourea linkage may also contribute to its biological activity by interacting with metal ions and other cofactors .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the hydroxyphenyl and ethoxybenzoyl thiourea groups.
2-Aminobenzothiazole: Contains an amino group instead of the hydroxyphenyl group, leading to different chemical and biological properties.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom, resulting in different reactivity and applications.
Uniqueness
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the ethoxybenzoyl thiourea moiety provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-2-29-16-10-7-14(8-11-16)21(28)26-23(30)24-15-9-12-19(27)17(13-15)22-25-18-5-3-4-6-20(18)31-22/h3-13,27H,2H2,1H3,(H2,24,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEISNCINLQKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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